(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride
CAS No.: 865815-07-2
Cat. No.: VC2834563
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 865815-07-2 |
---|---|
Molecular Formula | C9H11ClF3N |
Molecular Weight | 225.64 g/mol |
IUPAC Name | (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |
Standard InChI Key | RSQQUJNUAPWZKX-FYZOBXCZSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC=C1C(F)(F)F)N.Cl |
SMILES | CC(C1=CC=CC=C1C(F)(F)F)N.Cl |
Canonical SMILES | CC(C1=CC=CC=C1C(F)(F)F)N.Cl |
Introduction
Chemical Structure and Properties
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a salt form of the corresponding free base. Its chemical structure features a chiral center with R-configuration, making it stereochemically distinct from its S-enantiomer. The compound exists as a solid at room temperature and belongs to the class of aromatic amines with fluorinated substituents.
Basic Identification Data
The compound is characterized by the following key identifiers and properties:
Parameter | Value |
---|---|
CAS Number | 865815-07-2 |
Molecular Formula | C₉H₁₁ClF₃N |
Molecular Weight | 225.64 g/mol |
IUPAC Name | (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
PubChem Compound ID | 53484852 |
Notation Type | Representation |
---|---|
Standard InChI | InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |
Standard InChIKey | RSQQUJNUAPWZKX-FYZOBXCZSA-N |
Isomeric SMILES | CC@HN.Cl |
Canonical SMILES | CC(C1=CC=CC=C1C(F)(F)F)N.Cl |
These representations enable computational analysis and structure-based searches in chemical databases.
Physical Properties and Stability
The physical properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride significantly influence its handling, storage, and applications in research settings.
Physical State and Appearance
The compound typically appears as a white to off-white crystalline powder. Its solid-state characteristics make it relatively stable under ambient conditions compared to many free amine compounds .
Solubility Profile
Understanding the solubility characteristics is critical for preparing solutions for experimental work:
Solvent Type | Solubility |
---|---|
Water | Moderately soluble |
Polar organic solvents (e.g., methanol, DMSO) | Highly soluble |
Non-polar organic solvents | Limited solubility |
This solubility profile influences the choice of solvents for stock solution preparation and experimental design .
Storage Condition | Recommended Usage Period |
---|---|
-80°C | Up to 6 months |
-20°C | Up to 1 month |
Room temperature | Store in a cool, dark place (<15°C) |
To enhance solubility when preparing solutions, heating to 37°C followed by ultrasonic bath treatment is recommended .
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, each with distinct advantages depending on scale, available reagents, and required purity.
Asymmetric Reduction Approach
One common synthetic pathway involves the asymmetric reduction of the corresponding ketone:
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Starting with 2-(trifluoromethyl)acetophenone
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Asymmetric reduction using chiral catalysts
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Conversion of the resulting alcohol to an amine via suitable methodology
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Formation of the hydrochloride salt using controlled acidification
This approach typically yields the product with high enantiomeric purity, making it suitable for applications requiring stringent stereochemical control .
Biocatalytic Methods
Enzymatic approaches offer environmentally friendly alternatives for the synthesis of this chiral compound:
Enzyme System | Advantages | Typical Yield |
---|---|---|
R-ω-transaminase (ATA117) | High stereoselectivity, mild conditions | Enantiomeric excess >99% |
Alcohol dehydrogenase (ADH) | Promotes equilibrium shift, improves yield | Enhanced conversion rates |
The bienzyme cascade system combining these enzymes has demonstrated particularly promising results for the efficient synthesis of chiral intermediates similar to the target compound .
Analytical Characterization
Rigorous analytical characterization is essential for confirming the identity, purity, and stereochemical integrity of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:
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¹H NMR spectrum shows characteristic signals for the aromatic protons, methyl group, and the proton at the chiral center
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¹⁹F NMR displays a distinctive signal for the trifluoromethyl group
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¹³C NMR confirms the carbon framework of the molecule
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) using chiral columns enables:
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Determination of enantiomeric purity
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Assessment of chemical purity
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Quantification in complex matrices
Typical HPLC analysis employs C18 columns with gradient elution using acetonitrile and water containing 0.1% trifluoroacetic acid .
Applications in Research
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride finds application across multiple research domains due to its unique structural features.
Medicinal Chemistry Applications
The compound serves as a valuable building block in medicinal chemistry for several reasons:
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The trifluoromethyl group enhances lipophilicity and metabolic stability
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The chiral center enables stereoselective interactions with biological targets
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The aromatic ring provides a scaffold for further functionalization
These properties make it relevant in the development of potential pharmaceutical agents targeting various disease pathways .
Asymmetric Synthesis
In synthetic organic chemistry, the compound can function as:
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A chiral auxiliary for stereoselective transformations
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A resolving agent for racemic mixtures
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A platform for developing new methodologies in asymmetric synthesis
Its well-defined stereochemistry makes it particularly valuable for reactions requiring stereochemical control .
Comparative Studies with Isomers
Research comparing the ortho-substituted compound ((R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride) with its para-substituted isomer ((R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride) provides insights into structure-activity relationships:
Property | Ortho-Substituted (2-position) | Para-Substituted (4-position) |
---|---|---|
CAS Number | 865815-07-2 | 856645-99-3 |
Stereochemical Influence | More pronounced due to proximity | More distributed effect |
Receptor Binding | Different binding profile | Alternative interaction pattern |
Application Focus | Unique stereochemical properties | Different pharmacological profile |
These comparative studies help researchers understand how positional isomerism affects chemical and biological properties .
Stock Solution Preparation
For experimental applications, proper preparation of stock solutions is critical to ensure reproducible results.
Concentration Guidelines
The following table provides guidance for preparing solutions of various concentrations:
Desired Concentration | Volume Required for Different Amounts |
---|---|
1 mg | |
1 mM | 4.4319 mL |
5 mM | 0.8864 mL |
10 mM | 0.4432 mL |
These calculations are based on the molecular weight of 225.64 g/mol .
Solution Preparation Recommendations
For optimal solution preparation:
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Select appropriate solvent based on experimental requirements
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Dissolve the compound completely (heating to 37°C and ultrasonic treatment may help)
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Store in separate aliquots to avoid degradation from repeated freeze-thaw cycles
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Monitor solution pH, as the hydrochloride salt can create acidic conditions
Quantity | Price Range (USD) | Purity |
---|---|---|
250 mg | $255 - $300 | ≥95% |
1 g | $510 - $1275 | ≥95% |
5 mg | $45 - $504 | ≥95% |
These prices reflect the specialized nature of this chiral compound and the synthetic complexity involved in its preparation .
Supplier Specifications
Different suppliers provide varying levels of documentation and quality:
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Certificate of Analysis (CoA)
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Nuclear Magnetic Resonance (NMR) spectral data
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Chiral HPLC analysis
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Optical rotation measurements
Researchers should consider these factors when selecting a supplier to ensure that the material meets their experimental requirements .
Comparison with Related Compounds
Comparison with Free Base Form
The hydrochloride salt offers distinct advantages over the free base form:
Property | Free Base | Hydrochloride Salt |
---|---|---|
CAS Number | 127733-46-4 | 865815-07-2 |
Molecular Formula | C₉H₁₀F₃N | C₉H₁₁ClF₃N |
Molecular Weight | 189.18 g/mol | 225.64 g/mol |
Solubility in Aqueous Media | Limited | Enhanced |
Stability | More susceptible to degradation | Increased stability |
Handling Properties | More challenging | More convenient |
The enhanced stability and solubility of the hydrochloride salt make it preferable for most research applications .
Structural Analogues
Several structural analogues with varying substitution patterns have been studied:
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(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol - Features two trifluoromethyl groups and an alcohol functionality
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(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine - Incorporates a pyridine ring instead of a benzene ring
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(S)-1-(2-pyridyl)ethylamine - Contains a pyridine ring without the trifluoromethyl group
These structural variations enable researchers to explore structure-activity relationships and develop compounds with tailored properties for specific applications .
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